molecular formula C20H20ClN3O3S B335958 ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B335958
M. Wt: 417.9 g/mol
InChI Key: XGIBBLBMDIFREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiophene ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole, which is then subjected to acylation reactions to introduce the carbonyl group. The thiophene ring is introduced through a subsequent cyclization reaction. The final esterification step involves the reaction with ethyl alcohol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The pyrazole and thiophene rings allow it to bind to active sites of enzymes or receptors, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole: Shares the pyrazole ring but lacks the thiophene and ester groups.

    4,5-Dimethyl-3-thiophenecarboxylate: Contains the thiophene ring but lacks the pyrazole moiety.

    Ethyl 2-{[(3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate: Similar structure but without the chloro substituent.

Uniqueness

Ethyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to the combination of the pyrazole and thiophene rings, along with the specific substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

ethyl 2-[(5-chloro-3-methyl-1-phenylpyrazole-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H20ClN3O3S/c1-5-27-20(26)15-11(2)13(4)28-19(15)22-18(25)16-12(3)23-24(17(16)21)14-9-7-6-8-10-14/h6-10H,5H2,1-4H3,(H,22,25)

InChI Key

XGIBBLBMDIFREF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(N(N=C2C)C3=CC=CC=C3)Cl

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(N(N=C2C)C3=CC=CC=C3)Cl

Origin of Product

United States

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